molecular formula C12H25NO4Si B11847824 N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine CAS No. 145213-64-5

N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine

Cat. No.: B11847824
CAS No.: 145213-64-5
M. Wt: 275.42 g/mol
InChI Key: DSPUKTOUIQEWCL-UHFFFAOYSA-N
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Description

N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine is a compound that features a tert-butyl(dimethyl)silyl group attached to an acetylated 2-methylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide . The process involves the formation of tert-butyl(dimethyl)silyl ethers, which are stable under various conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The reagents and solvents used are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthesis. The tert-butyl(dimethyl)silyl group is stable under various conditions, allowing for selective reactions to occur . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine is unique due to its combination of a silyl protecting group with an acetylated amino acid. This combination provides enhanced stability and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

145213-64-5

Molecular Formula

C12H25NO4Si

Molecular Weight

275.42 g/mol

IUPAC Name

2-[[2-[tert-butyl(dimethyl)silyl]oxyacetyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C12H25NO4Si/c1-11(2,3)18(6,7)17-8-9(14)13-12(4,5)10(15)16/h8H2,1-7H3,(H,13,14)(H,15,16)

InChI Key

DSPUKTOUIQEWCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)NC(C)(C)C(=O)O

Origin of Product

United States

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